molecular formula C15H17IO3 B1345402 cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-61-1

cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345402
CAS No.: 736136-61-1
M. Wt: 372.2 g/mol
InChI Key: QNWLQUZPADJNLK-UHFFFAOYSA-N
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Description

cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C15H17IO3 This compound is characterized by the presence of an iodophenyl group, a cyclohexane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Attachment of the oxoethyl group: The iodophenyl intermediate is then reacted with an oxoethyl group through a Friedel-Crafts acylation reaction.

    Cyclohexane ring formation: The resulting product is subjected to a cyclization reaction to form the cyclohexane ring.

    Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxoethyl group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • 4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
  • 4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Uniqueness

cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other halogens like bromine, chlorine, or fluorine.

Biological Activity

Cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17IO3 and a molecular weight of 372.2 g/mol. Its structure features a cyclohexane ring with a carboxylic acid group and an iodophenyl moiety, making it significant in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's unique structural features contribute to its biological activity. The presence of the iodophenyl group is believed to enhance its interaction with various biological targets, while the cyclohexane ring provides a stable framework for further modifications.

Property Value
Molecular FormulaC15H17IO3
Molecular Weight372.2 g/mol
Boiling Point~480.3 °C
Density~1.565 g/cm³

Biological Activity

Research indicates that derivatives of this compound exhibit notable biological activities, particularly as potential inhibitors of angiotensin-converting enzyme (ACE). ACE plays a crucial role in regulating blood pressure, making these compounds promising candidates for antihypertensive therapies.

The inhibition of ACE by this compound may occur through competitive binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism can lead to decreased blood pressure and reduced strain on the cardiovascular system.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • ACE Inhibition Study : A study conducted on various derivatives showed that specific modifications to the iodophenyl group significantly enhanced ACE inhibition, suggesting that structural optimization could yield more effective antihypertensive agents.
  • Pharmacological Profiling : Another investigation focused on the pharmacokinetics and pharmacodynamics of this compound in vivo, revealing favorable absorption rates and bioavailability, which are critical for therapeutic efficacy.
  • Toxicological Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile in long-term use.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidSimilar cyclohexane structure with different iodophenyl substitutionDifferent biological activity due to iodine position
Cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidAnother positional isomer with similar functional groupsVarying interaction profiles based on substitution pattern
4-Iodobenzoic acidA simpler structure without cyclohexaneUsed as a coupling agent in various organic reactions

Properties

IUPAC Name

4-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWLQUZPADJNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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